

Azetidine Optimization Support Center: Troubleshooting Off-Target Effects

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Compound of Interest

Compound Name: 3-(3-Bromo-4-methylphenoxy)azetidine

CAS No.: 1861532-54-8

Cat. No.: B1383919

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Welcome to the Technical Support Center for azetidine-based drug development. As a Senior Application Scientist, I have compiled this guide to address the unique physicochemical liabilities of azetidine compounds. While the azetidine ring is a privileged bioisostere that improves lipophilicity and metabolic stability, its high ring strain and basicity frequently lead to unintended off-target interactions.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you engineer selectivity into your pipeline.

Structural Optimization & SAR Troubleshooting

Q1: Why does my azetidine lead exhibit promiscuous kinome binding, and how can I optimize the scaffold? Causality: Azetidines are frequently employed as bioisosteres for piperidines and pyrrolidines due to their lower lipophilicity and unique vectorality. However, the high ring strain of the 4-membered azetidine ring (~25.2 kcal/mol) restricts conformational degrees of freedom. If the exit vectors of the substituents are not perfectly aligned with the target's binding pocket, the rigid molecule may preferentially bind to off-target kinases with more accommodating active

sites. Solution: Scaffold hopping and linker rigidification are critical. In the development of inhaled DDR1 inhibitors for Idiopathic Pulmonary Fibrosis (IPF), transitioning from an indoline core to an azetidine scaffold (Compound 37) significantly reduced off-target kinase activity and cardiotoxicity[1]. By utilizing a rigid CH₂ linker, the researchers locked the azetidine into a conformation that perfectly engaged the DDR1 hinge region while sterically clashing with off-target kinases[1].

Q2: We are observing significant hERG channel liability with our azetidine derivatives. What is the mechanism, and how do we minimize it? Causality: hERG blocking is a notorious off-target effect for basic amines, leading to the dysregulation of action potential repolarization and subsequent cardiotoxicity[2]. Azetidines possess a pK_a (~11.2) similar to pyrrolidines, meaning they are predominantly protonated at physiological pH. This protonated nitrogen interacts with Tyr652 and Phe656 in the hERG central cavity via cation- π and hydrophobic interactions. Solution: You must disrupt the hERG pharmacophore by either reducing the basicity of the azetidine nitrogen or introducing steric bulk. During the optimization of the BGAz series of antitubercular azetidines, researchers successfully mitigated hERG liability by incorporating electron-withdrawing groups on adjacent phenyl rings to lower the pK_a, and by adding steric hindrance around the pendant amine, yielding compounds with excellent pharmacokinetic profiles and minimal off-target toxicity[2].

Q3: Our azetidine-acrylamide covalent inhibitors are showing non-specific protein binding in cell lysates. How do we tune the reactivity? Causality: Covalent azetidine derivatives rely on electrophilic warheads (e.g., acrylamides) to engage specific cysteines. High off-target reactivity typically stems from an overly reactive electrophile that outcompetes the non-covalent pre-recognition step, turning the compound into a promiscuous alkylating agent. Solution: Attenuate the warhead reactivity and optimize stereochemistry. For example, azetidine-based Stat3 inhibitors (e.g., H182) were designed to irreversibly bind Cys426 and Cys468. By carefully tuning the non-covalent affinity of the azetidine core, these compounds showed minimal off-target effects against JAK2, Src, and EGFR[3]. Furthermore, stereochemistry is paramount; in the development of DCAF1-targeting PROTACs, only one specific enantiomer of an azetidine acrylamide exhibited strong, specific reactivity with Cys1113, highlighting that spatial orientation is just as critical as electrophilicity[4].

Quantitative Data Summary

The following table summarizes successful SAR strategies from the literature used to mitigate azetidine off-target effects:

Compound / Series	Primary Target	Scaffold Modification Strategy	Off-Target Liability Mitigated	Key Selectivity Metric	Reference
Compound 37	DDR1 Kinase	Transitioned to azetidine core with rigid CH2 linker	Promiscuous kinome binding, cardiotoxicity	Nanomolar potency, minimal off-target kinase activity	[1]
BGAz-005	Mycolate assembly (M. tuberculosis)	Added electron-withdrawing groups & steric bulk	hERG channel blocking	Blood plasma half-life >3 days, MIC99 <10 μ M	[2]
H182 / H172	Stat3 (Cys426/Cys468)	Tuned non-covalent affinity of azetidine core	JAK2, Src, EGFR, Stat1/5	IC50 0.38–0.98 μ M for Stat3, >15.8 μ M for Stat1/5	[3]
Azetidine acrylamides	DCAF1 E3 Ligase (Cys1113)	Enantiomeric selection	Non-specific cysteine binding	Event-driven target degradation	[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Evaluating hERG Liability via Automated Patch-Clamp

This protocol measures the interaction of basic azetidine amines with the hERG potassium channel.

- Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

- **Electrophysiology Setup:** Dispense cells into a planar patch-clamp plate. Establish whole-cell configuration (ensure seal resistance is $>1\text{ G}\Omega$).
- **Voltage Protocol:** Apply a depolarizing prepulse to $+20\text{ mV}$ for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.
- **Compound Application:** Perfuse the azetidine test compound at increasing concentrations (e.g., $0.1, 1, 10\text{ }\mu\text{M}$). Allow 5 minutes for equilibration at each concentration.
- **Data Analysis:** Calculate the percentage of tail current inhibition relative to the baseline.



Self-Validation Checkpoint: The assay is deemed valid only if the positive control ($1\text{ }\mu\text{M}$ dofetilide) produces $>80\%$ tail current inhibition, and the vehicle control (0.1% DMSO) shows $<5\%$ drift over the recording period. If these parameters fail, the cell membrane integrity is compromised, and the data must be discarded.

Protocol B: MS-ABPP for Covalent Azetidine Off-Target Profiling

This protocol identifies promiscuous binding of electrophilic azetidine derivatives across the proteome.

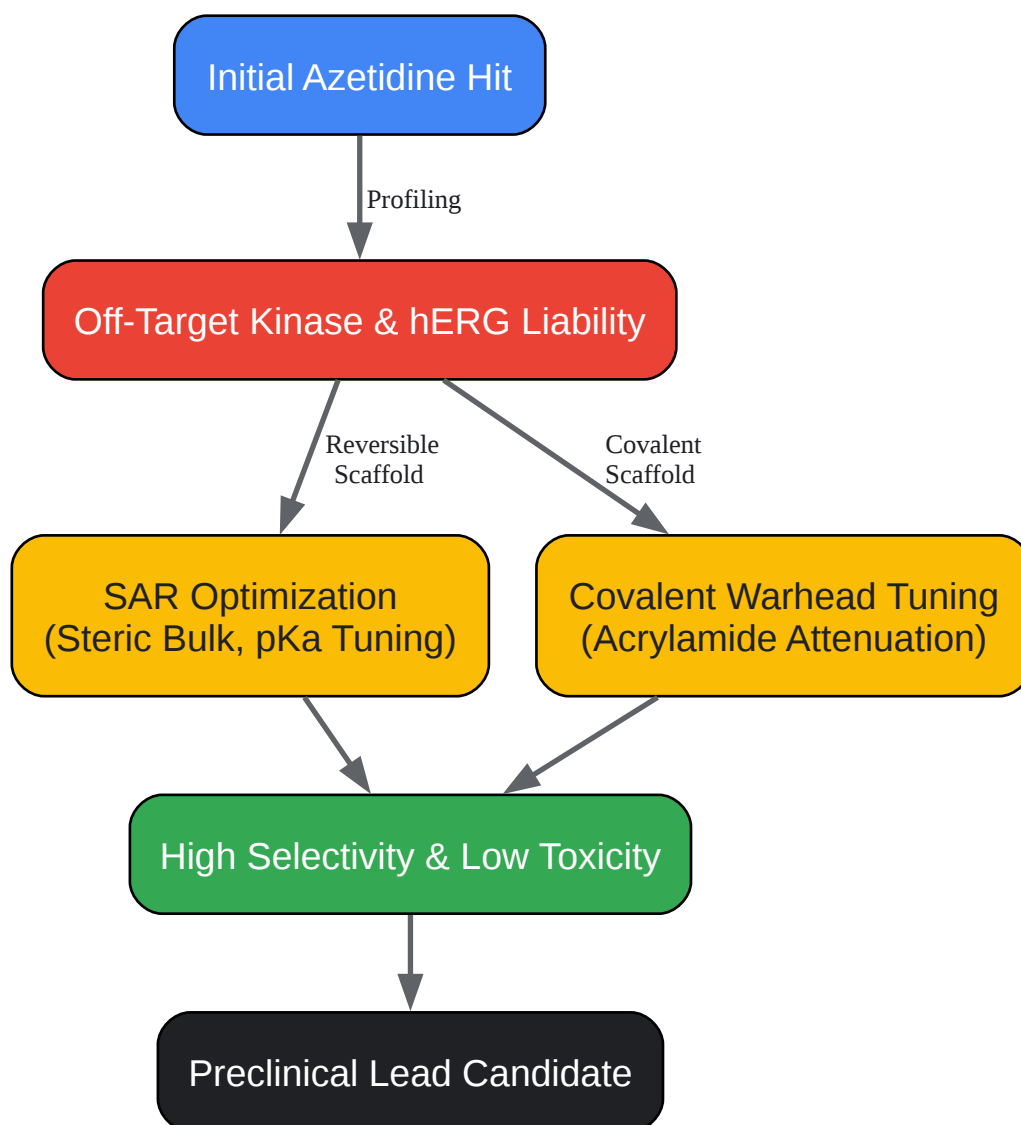
- **Probe Incubation:** Treat live cells or cell lysates with an alkyne-tagged azetidine probe ($1\text{-}10\text{ }\mu\text{M}$) for 1-2 hours to allow covalent engagement.
- **Click Chemistry:** Lyse cells (if treated live) and perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, TCEP, TBTA, and CuSO_4 . React for 1 hour at room temperature.
- **Protein Precipitation & Enrichment:** Precipitate proteins using cold methanol/chloroform to remove unreacted probe. Resuspend and incubate with streptavidin-agarose beads for 2 hours.

- On-Bead Digestion: Wash beads extensively with SDS, urea, and PBS. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and digestion (trypsin) overnight.
- LC-MS/MS Analysis: Elute peptides and analyze via high-resolution LC-MS/MS. Identify off-target proteins by comparing spectral counts to vehicle controls.

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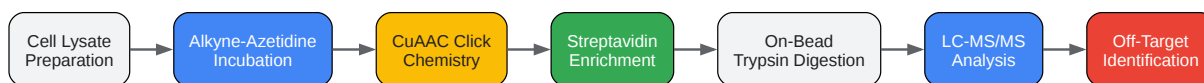
Self-Validation Checkpoint: A competitive control sample (pre-treated with a 10x excess of the non-alkyne azetidine analog) must show a >90% reduction in reporter signal. If off-target bands persist in the competitive control, the click-chemistry conditions (e.g., excess Cu(I)) are causing non-specific protein oxidation and must be optimized before proceeding.

Visualizations



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Workflow for mitigating off-target effects in azetidine-based drug discovery.



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MS-ABPP workflow for identifying covalent off-targets of azetidine compounds.

References

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- Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: PMC (PubMed Central) URL:[[Link](#)]
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Sources

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